molecular formula C9H10BrN B1279138 1-(3-Bromophenyl)cyclopropanamine CAS No. 546115-65-5

1-(3-Bromophenyl)cyclopropanamine

Cat. No.: B1279138
CAS No.: 546115-65-5
M. Wt: 212.09 g/mol
InChI Key: BOEYJHQOBAKCJT-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10BrN It is a cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring

Scientific Research Applications

1-(3-Bromophenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of chiral compounds.

    Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: The compound is used in the synthesis of agrochemicals and functional materials.

Safety and Hazards

The safety information for 1-(3-Bromophenyl)cyclopropanamine includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclopropanamine can be synthesized through the reaction of 3-bromobenzyl chloride with cyclopropylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the product, which is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)cyclopropanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction reactions to form cyclopropylamines with different substituents.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted cyclopropanamines depending on the nucleophile used.

    Oxidation Reactions: Products include imines, nitriles, or carboxylic acids.

    Reduction Reactions: Products include different cyclopropylamines with modified substituents.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Bromophenyl)cyclopropanamine: Similar structure but with the bromine atom at the para position.

    1-(2-Bromophenyl)cyclopropanamine: Similar structure but with the bromine atom at the ortho position.

    1-(3-Chlorophenyl)cyclopropanamine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 1-(3-Bromophenyl)cyclopropanamine is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. The bromine atom at the meta position provides distinct electronic and steric effects compared to its ortho and para counterparts, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEYJHQOBAKCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456191
Record name 1-(3-BROMOPHENYL)CYCLOPROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546115-65-5
Record name 1-(3-Bromophenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546115-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-BROMOPHENYL)CYCLOPROPANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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